molecular formula C20H13N3O8 B8244205 5,5'-(5-Aminopyrimidine-4,6-diyl)diisophthalic acid

5,5'-(5-Aminopyrimidine-4,6-diyl)diisophthalic acid

Cat. No.: B8244205
M. Wt: 423.3 g/mol
InChI Key: SJACNKIENPXNGJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of polycarboxylic acids featuring a pyrimidine core functionalized with amino groups and linked to isophthalic acid moieties. Such compounds are pivotal in constructing metal-organic frameworks (MOFs) and coordination polymers due to their multiple coordination sites (carboxylate and amine groups) and rigid geometry.

Properties

IUPAC Name

5-[5-amino-6-(3,5-dicarboxyphenyl)pyrimidin-4-yl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O8/c21-14-15(8-1-10(17(24)25)5-11(2-8)18(26)27)22-7-23-16(14)9-3-12(19(28)29)6-13(4-9)20(30)31/h1-7H,21H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJACNKIENPXNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=C(C(=NC=N2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The most widely cited method involves the reaction of 5-aminoisophthalic acid with iodide salts (e.g., KI, NaI) and dimethyl sulfoxide (DMSO) under acidic conditions. DMSO acts as both a solvent and a reducing agent, facilitating the generation of elemental iodine (I₂) from iodide salts. Subsequent electrophilic iodination occurs at the aromatic ring of 5-aminoisophthalic acid, followed by cyclization to form the pyrimidine core.

Key Reaction Steps:

  • Iodine Generation :
    2I+H2SO4+DMSOI2+DMSOSO3+H2O2 \, \text{I}^- + \text{H}_2\text{SO}_4 + \text{DMSO} \rightarrow \text{I}_2 + \text{DMSO} \cdot \text{SO}_3 + \text{H}_2\text{O}

  • Electrophilic Substitution : Iodination at the meta-position of 5-aminoisophthalic acid.

  • Cyclization : Formation of the pyrimidine ring via condensation.

Optimized Protocol (Example 1 from CN113200883B)

ComponentQuantityRole
5-Aminoisophthalic acid10 mmolSubstrate
KI60 mmolIodide source
DMSO60 mmolSolvent/Reductant
HCl (37%)90 mmolAcid catalyst
Water54 mLSolvent

Procedure :

  • Mix components at room temperature for 10 minutes.

  • Heat to 100°C under reflux for 16 hours.

  • Cool, filter, and dissolve the solid in 1M KOH.

  • Decolorize with activated carbon, neutralize with HCl, and dry.

Outcome :

  • Yield : 70%

  • Purity : 95% (HPLC)

  • Key Advantage : Avoids toxic iodinating agents like ICl or HIO₃.

Alternative Solvent Systems

Alcohol-Water Mixed Solvents

Ethanol or methanol can replace water to enhance solubility of intermediates. For example, using ethanol-water (1:1) increases yield to 76.7% by reducing side reactions.

Comparative Data (CN113200883A):

SolventYield (%)Purity (%)
Water7095
Ethanol-Water (1:1)76.798.4
Acetonitrile2381

Note : Acetonitrile leads to poor yields due to limited iodine solubility.

Post-Synthetic Modifications

Decolorization and Neutralization

Crude product often contains polyiodinated byproducts. Activated carbon (5–10% w/w) removes colored impurities, while controlled neutralization with HCl ensures high crystallinity.

Recrystallization

Recrystallization from DMF/water improves purity to >99% but reduces yield by 15–20%.

Challenges and Solutions

ChallengeSolution
Low iodine atom utilizationUse excess KI (6–9 equiv relative to substrate)
Byproduct formation (e.g., HI)Neutralize with NaHCO₃ during workup
Thermal degradationMaintain temperature ≤100°C

Scalability and Industrial Feasibility

  • Batch Size : Patents report successful scaling to 500 L reactors.

  • Cost Analysis :

    ComponentCost per kg (USD)
    5-Aminoisophthalic acid220
    KI50
    DMSO30

Total Production Cost : ~$300/kg (excluding labor and infrastructure) .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound is utilized in the synthesis of more complex organic molecules and coordination polymers due to its functional groups that facilitate various chemical reactions.

Biology

  • Enzyme Interactions : It is employed in studies focusing on enzyme interactions and protein-ligand binding. The compound's ability to form stable complexes with metal ions makes it a valuable tool for investigating biological processes.

Medicine

  • Therapeutic Potential : Derivatives of 5,5'-(5-Aminopyrimidine-4,6-diyl)diisophthalic acid are being explored for their potential anti-cancer and anti-inflammatory activities. Research indicates that these derivatives can interact with biological macromolecules, making them candidates for drug development .

Industrial Applications

In the industrial sector, this compound is used in the production of advanced materials, including high-performance polymers and coatings. Its stability and reactivity contribute to its suitability for various manufacturing processes.

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. In vitro studies indicated that certain derivatives inhibit cancer cell proliferation by modulating key signaling pathways associated with tumor growth.

Case Study 2: Enzyme Inhibition

Studies involving enzyme assays have shown that this compound can effectively inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to potential therapeutic applications in treating metabolic disorders.

Mechanism of Action

The mechanism of action of 5,5’-(5-Aminopyrimidine-4,6-diyl)diisophthalic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. These interactions can modulate enzymatic activity, protein folding, and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural and functional attributes of 5,5'-(5-Aminopyrimidine-4,6-diyl)diisophthalic acid with analogous diisophthalic acid derivatives, as inferred from the evidence:

Structural Comparison

Compound Name Core Linker Functional Groups Molecular Formula Molecular Weight Key Features
This compound (hypothetical) Pyrimidine (N-heterocyclic) –NH2, –COOH Not provided Not provided Rigid core, multiple H-bonding sites
5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid Terephthaloyl (aromatic) –CONH–, –COOH C24H16N2O10 492.39 Amide linkages, planar structure
5,5'-(Naphthalene-2,6-diyl)diisophthalic acid Naphthalene (polycyclic) –COOH C24H14O8 456.41 Extended π-conjugation, larger pores
5,5'-(Ethane-1,2-diyl)-bis(oxy)diisophthalic acid Ethylene glycol (flexible) –O–, –COOH C18H14O10 414.29 Flexible linker, variable porosity
5,5'-(Carbonylbis(azanediyl))diisophthalic acid Carbonyl (C=O) –NH–CO–NH–, –COOH C17H12N2O9 388.29 Urea-like linkages, moderate rigidity

Functional and Application Comparison

Coordination Behavior: The aminopyrimidine derivative likely exhibits strong metal coordination via carboxylate (–COO⁻) and amine (–NH2) groups, enabling diverse MOF topologies. In contrast, terephthaloyl-azanediyl analogs (e.g., CAS 120360-52-3) utilize amide (–CONH–) groups, which may form weaker coordination bonds but enhance interlayer interactions . Naphthalene-diyl derivatives (CAS 1119195-95-7) lack N-donor sites, relying solely on carboxylates for coordination, limiting framework diversity but favoring larger pore volumes .

Ethane-bis(oxy) linkers () produce flexible frameworks with tunable pore sizes (3.8–28.8 Å), suitable for selective gas separation.

Thermal and Chemical Stability :

  • Rigid linkers like naphthalene-diyl and terephthaloyl-azanediyl enhance thermal stability (>400°C), whereas flexible ethane-bis(oxy) frameworks may degrade at lower temperatures .

Synthetic Accessibility: Aminopyrimidine derivatives may require multi-step synthesis due to the N-heterocyclic core, while terephthaloyl-azanediyl compounds (e.g., CAS 120360-52-3) are commercially available, simplifying scale-up .

Biological Activity

5,5'-(5-Aminopyrimidine-4,6-diyl)diisophthalic acid (CAS No. 1980832-02-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H13_{13}N3_3O8_8, with a molecular weight of 423.33 g/mol. The compound features a pyrimidine ring substituted with isophthalic acid moieties, which may contribute to its biological activity.

Antiproliferative Effects

Research indicates that compounds related to 5-aminopyrimidine derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain pyrimidine derivatives can cause cell cycle arrest at the G2/M phase, effectively preventing mitosis in cancer cells . This suggests that this compound may similarly influence cell proliferation.

Antimicrobial Activity

Emerging studies highlight the antimicrobial potential of pyrimidine derivatives. For instance, certain related compounds have shown activity against Staphylococcus aureus, indicating that this compound could also possess similar antibacterial properties . The mechanism often involves direct inhibition of bacterial enzymes essential for survival.

Case Studies and Research Findings

StudyFindings
Antiproliferative Activity Compounds derived from pyrimidine structures showed significant inhibition of cancer cell proliferation and induced G2/M phase arrest .
NO Production Inhibition Related compounds effectively reduced NO biosynthesis in mouse peritoneal cells by up to 55% .
Antimicrobial Properties Certain analogs demonstrated potent antibacterial activity against S. aureus, suggesting potential for developing new antibiotics .

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and inflammation.
  • Cell Cycle Interference : By affecting the G2/M transition in the cell cycle, it could prevent cancer cells from dividing.
  • Antioxidant Activity : Similar compounds have shown antioxidative properties which could contribute to their overall therapeutic effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,5'-(5-aminopyrimidine-4,6-diyl)diisophthalic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions between pyrimidine derivatives and isophthalic acid precursors. Key variables include temperature (120–160°C for cyclization), solvent polarity (e.g., DMF or DMSO for solubility), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product with >95% purity. Monitor reaction progress using HPLC with UV detection at 254 nm to optimize conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm the aromatic proton environment and amine functionality.
  • FT-IR : Peaks at ~1680 cm1^{-1} (carboxylic C=O) and ~3400 cm1^{-1} (N-H stretch) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode confirms the molecular ion [M-H]^-.
  • HPLC : Reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA) resolve impurities .

Q. How does pH affect the solubility and stability of this compound in aqueous solutions?

  • Methodological Answer : The compound exhibits pH-dependent solubility due to its carboxylic acid and amine groups. Solubility peaks at pH 6–8 (zwitterionic form). Stability tests under varying pH (3–10) at 25°C show degradation <5% over 24 hours in neutral conditions but >20% degradation at pH <3 due to protonation-induced precipitation. Use phosphate or Tris buffers for aqueous studies, avoiding strong acids/bases .

Advanced Research Questions

Q. How can computational methods like DFT optimize the synthesis and predict supramolecular interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G* basis set) model reaction pathways to identify energy barriers in cyclization steps. For supramolecular applications (e.g., MOFs), calculate electrostatic potential surfaces to predict hydrogen-bonding motifs between amine and carboxylate groups. Pair with experimental XRD data to validate predicted crystal packing .

Q. What experimental design strategies address contradictory data on its thermal stability in polymer composites?

  • Methodological Answer : Contradictions in thermogravimetric analysis (TGA) data (e.g., decomposition at 250°C vs. 300°C) may arise from moisture content or heating rates. Apply factorial design:

  • Factors : Heating rate (5–20°C/min), sample mass (1–10 mg), atmosphere (N2_2 vs. air).
  • Response Variables : Onset decomposition temperature, residual mass.
    Use ANOVA to identify significant factors and standardize protocols .

Q. How do solvent polarity and coordination environments influence its catalytic activity in metal-organic frameworks (MOFs)?

  • Methodological Answer : Synthesize MOFs using solvothermal methods with solvents of varying donor numbers (e.g., water vs. DMF). Characterize via BET surface area analysis and XPS to correlate solvent polarity with metal-node coordination. Test catalytic activity in CO2_2 reduction using GC-MS to quantify product yields. Polar aprotic solvents enhance ligand-metal charge transfer, improving turnover frequencies by ~30% .

Q. What strategies improve reproducibility in synthesizing its derivatives for drug-delivery systems?

  • Methodological Answer : Variability in derivative synthesis (e.g., amide coupling) often stems from inconsistent activation of carboxyl groups. Standardize protocols:

  • Use HATU/DIPEA for amide bond formation.
  • Monitor coupling efficiency via 1H^1H-NMR (disappearance of –COOH signal at δ 12.5 ppm).
  • Employ DoE (Design of Experiments) to optimize equivalents of coupling agents (1.2–2.0 eq.) and reaction times (2–24 hrs) .

Methodological Considerations for Data Interpretation

  • Handling Spectral Overlaps : In UV-Vis studies, deconvolute overlapping peaks (e.g., π→π* and n→π* transitions) using Gaussian fitting software like OriginPro .
  • Validating Computational Models : Cross-check DFT-predicted vibrational frequencies with experimental IR/Raman spectra. Deviations >5% suggest incomplete basis sets or solvent effects .

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